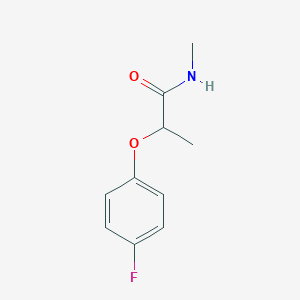![molecular formula C19H19N5O B4508798 (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B4508798.png)
(4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
説明
(4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic compound that features a piperidine ring substituted with a phenyl group and a methanone group linked to a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Methanone Group: The methanone group is attached through a condensation reaction with a carbonyl compound.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an azide with a nitrile under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, bases, and acids are employed depending on the specific substitution reaction.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Alcohol derivatives of the methanone group.
Substitution Products: Various substituted derivatives on the phenyl and tetrazole rings.
科学的研究の応用
(4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
- (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]ethanone
- (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]propanone
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain linking the piperidine and tetrazole rings.
- Unique Properties: this compound is unique due to its specific substitution pattern, which may confer distinct pharmacological or chemical properties compared to its analogs.
特性
IUPAC Name |
(4-phenylpiperidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(17-7-4-8-18(13-17)24-14-20-21-22-24)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,13-14,16H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTFILTZNSIVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


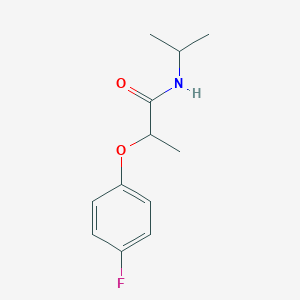
![N-cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B4508729.png)
![1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B4508742.png)
![1-{4-[4-oxo-3(4H)-quinazolinyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B4508747.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B4508751.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B4508756.png)
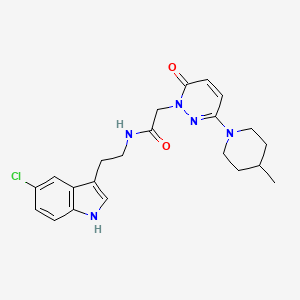
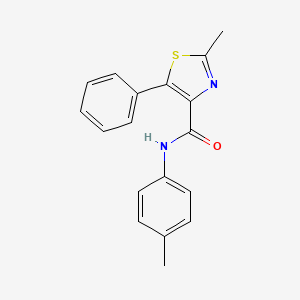
![N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B4508791.png)
![N-[2-(propan-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B4508803.png)
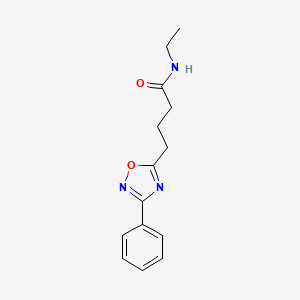
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylbenzamide](/img/structure/B4508828.png)
![1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B4508835.png)
